molecular formula C30H29Cl2N5 B1222980 1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl- CAS No. 78182-93-1

1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl-

Cat. No. B1222980
CAS RN: 78182-93-1
M. Wt: 530.5 g/mol
InChI Key: QETMIYRHIXHGJK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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properties

IUPAC Name

N,5-bis(4-chlorophenyl)-3-[2-(diethylamino)ethylimino]phenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29Cl2N5/c1-3-36(4-2)18-17-33-26-20-30-28(19-27(26)34-23-13-9-21(31)10-14-23)35-25-7-5-6-8-29(25)37(30)24-15-11-22(32)12-16-24/h5-16,19-20,34H,3-4,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMIYRHIXHGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025091
Record name (des-Isopropyl)N,N-diethylaminoethyl-clofazimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl-

CAS RN

78182-93-1
Record name (des-Isopropyl)N,N-diethylaminoethyl-clofazimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078182931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (des-Isopropyl)N,N-diethylaminoethyl-clofazimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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